2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide
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Overview
Description
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methoxyphenyl and a trifluoromethyl group, along with a morpholine ring attached via a propyl chain to an acetamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final steps involve the attachment of the morpholine ring and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the acetamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxyphenyl or pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide is studied for its potential as a biochemical probe. Its interactions with proteins and enzymes can provide insights into cellular processes and disease mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate specific molecular targets makes it a candidate for drug development, particularly in areas such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with methoxyphenyl and trifluoromethyl substitutions. Examples include:
- 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine
- N-(3-morpholin-4-ylpropyl)acetamide derivatives
Uniqueness
What sets 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[3-(morpholin-4-yl)propyl]acetamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H25F3N4O3S |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(3-morpholin-4-ylpropyl)acetamide |
InChI |
InChI=1S/C21H25F3N4O3S/c1-30-16-5-3-15(4-6-16)17-13-18(21(22,23)24)27-20(26-17)32-14-19(29)25-7-2-8-28-9-11-31-12-10-28/h3-6,13H,2,7-12,14H2,1H3,(H,25,29) |
InChI Key |
XBCNGWJQKVTEJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCCCN3CCOCC3)C(F)(F)F |
Origin of Product |
United States |
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